molecular formula C13H16N2O6 B8572197 Methyl 4-((tert-butoxycarbonyl)amino)-3-nitrobenzoate

Methyl 4-((tert-butoxycarbonyl)amino)-3-nitrobenzoate

Cat. No.: B8572197
M. Wt: 296.28 g/mol
InChI Key: ZBLZNKHWCRKQSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-((tert-butoxycarbonyl)amino)-3-nitrobenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a methyl ester group, a tert-butoxycarbonyl (Boc) protected amine, and a nitro group on a benzene ring. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)-3-nitrobenzoate typically involves the following steps:

    Nitration: The starting material, methyl benzoate, undergoes nitration to introduce the nitro group at the meta position.

    Protection: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((tert-butoxycarbonyl)amino)-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products Formed

    Reduction: The major product is the corresponding amine.

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: The major product is the carboxylic acid derivative.

Scientific Research Applications

Methyl 4-((tert-butoxycarbonyl)amino)-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the Boc-protected amine can be deprotected to reveal a reactive amine group. These functional groups allow the compound to engage in various biochemical pathways, influencing enzyme activity and protein function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(tert-butoxy)carbonylamino]butanoate
  • Methyl 2-[(tert-butoxy)carbonylamino]-4-methyl-1,3-oxazole-5-carboxylate

Uniqueness

Methyl 4-((tert-butoxycarbonyl)amino)-3-nitrobenzoate is unique due to the presence of both a nitro group and a Boc-protected amine on the benzene ring. This combination of functional groups provides distinct reactivity and versatility in synthetic applications, making it valuable for research and industrial purposes.

Properties

Molecular Formula

C13H16N2O6

Molecular Weight

296.28 g/mol

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoate

InChI

InChI=1S/C13H16N2O6/c1-13(2,3)21-12(17)14-9-6-5-8(11(16)20-4)7-10(9)15(18)19/h5-7H,1-4H3,(H,14,17)

InChI Key

ZBLZNKHWCRKQSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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